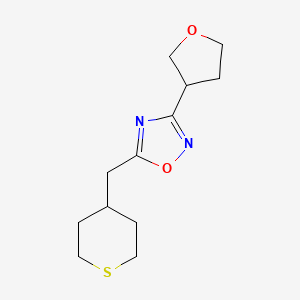
N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide is a chemical compound that belongs to the class of acetamides It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-1-methanamine.
Acetylation: The amine group of 2,3-dihydro-1H-indene-1-methanamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including neuroprotective and antioxidant activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-ylacetamide: This compound is similar in structure but contains a thiazole ring.
2,3-Dihydroindole Derivatives: These compounds share the indene moiety and exhibit similar chemical properties.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide is unique due to its specific structural features and potential applications. Its indene moiety and acetamide group confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-11-7-6-10-4-2-3-5-12(10)11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWPFRRJYDFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
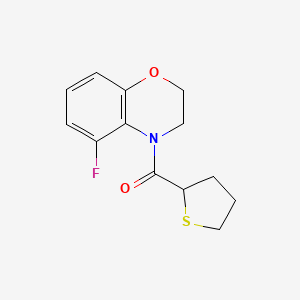

![1-(2-phenylethyl)-4-[(7H-purin-6-ylamino)methyl]pyrrolidin-2-one](/img/structure/B7614833.png)
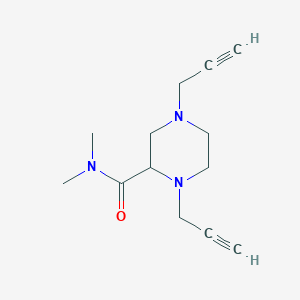
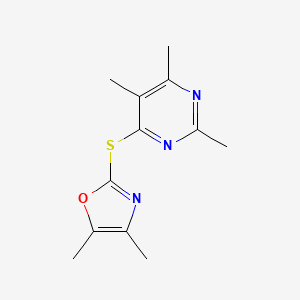
![2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-(trifluoromethyl)benzonitrile](/img/structure/B7614851.png)
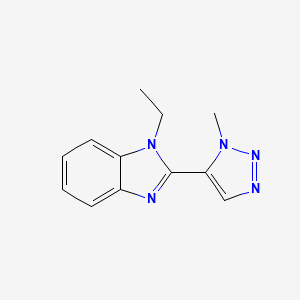
![1-Phenyl-5-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7614876.png)
![1-[4-(Cyclobutylmethylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7614881.png)
![2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7614896.png)
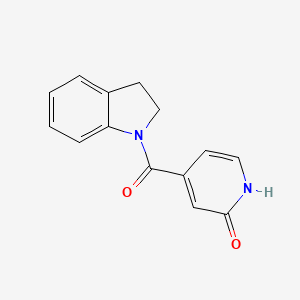
![Azepan-1-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7614915.png)
![[3-(Hydroxymethyl)pyrrolidin-1-yl]-(2-naphthalen-1-ylcyclopropyl)methanone](/img/structure/B7614928.png)
